Cas no 89990-53-4 (Hexahydropyridazine hydrochloride)

Hexahydropyridazine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Hexahydropyridazine hydrochloride
- diazinane,hydrochloride
- Pyridazine, hexahydro-, hydrochloride
- Pyridazine, hexahydro-, monohydrochloride
- Pyridazine,hexahydro-,hydrochloride
- SCHEMBL741632
- 1,2-DIAZINANE HYDROCHLORIDE
- 873221-58-0
- Hexahydropyridazinehydrochloride
- VXGVACGQGLVRLX-UHFFFAOYSA-N
- DTXSID60487439
- 89990-53-4
- diazinane;hydrochloride
- Hexahydropyridazine HCl
- DB-334324
- Pyridazine, hexahydro-, hydrochloride (1:1)
-
- インチ: InChI=1S/C4H10N2.ClH/c1-2-4-6-5-3-1;/h5-6H,1-4H2;1H
- InChIKey: VXGVACGQGLVRLX-UHFFFAOYSA-N
- ほほえんだ: C1CCNNC1.Cl
計算された属性
- せいみつぶんしりょう: 122.0610761g/mol
- どういたいしつりょう: 122.0610761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 30.5
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.1Ų
Hexahydropyridazine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029183952-1g |
Hexahydropyridazine hydrochloride |
89990-53-4 | 95% | 1g |
$400.00 | 2023-08-31 | |
Crysdot LLC | CD11022332-1g |
Hexahydropyridazine hydrochloride |
89990-53-4 | 95+% | 1g |
$377 | 2024-07-19 | |
Chemenu | CM126302-1g |
hexahydropyridazine hydrochloride |
89990-53-4 | 95% | 1g |
$335 | 2022-06-09 | |
Chemenu | CM126302-1g |
hexahydropyridazine hydrochloride |
89990-53-4 | 95% | 1g |
$356 | 2021-08-05 |
Hexahydropyridazine hydrochloride 関連文献
-
2. Book reviews
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Hexahydropyridazine hydrochlorideに関する追加情報
Introduction to Hexahydropyridazine Hydrochloride (CAS No. 89990-53-4)
Hexahydropyridazine hydrochloride, with the chemical formula C₆H₁₀Cl₂N₂, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The CAS number 89990-53-4 provides a unique identifier for this substance, facilitating its recognition in scientific literature, patents, and regulatory databases. As a derivative of pyridazine, hexahydropyridazine hydrochloride exhibits distinct chemical and pharmacological characteristics that make it a valuable intermediate in the synthesis of various bioactive molecules.
The hexahydropyridazine core is a six-membered saturated heterocyclic ring containing two nitrogen atoms. This structural motif is known for its stability and versatility in forming complex molecular architectures. The presence of two nitrogen atoms in the ring imparts a certain degree of electron density, making it susceptible to various chemical modifications. These modifications can be tailored to enhance the pharmacological properties of the compound, such as binding affinity, metabolic stability, and solubility.
The hydrochloride salt form of hexahydropyridazine enhances its solubility in aqueous solutions, which is a critical factor for pharmaceutical applications. This solubility profile makes it an attractive candidate for formulation into oral or injectable medications. Additionally, the hydrochloride salt can improve the compound's stability during storage and transportation, ensuring consistent quality throughout the supply chain.
In recent years, hexahydropyridazine hydrochloride has been explored as a key intermediate in the synthesis of various therapeutic agents. Its structural framework is conducive to the development of compounds with potential applications in multiple therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and anti-inflammatory treatments. The versatility of this scaffold allows chemists to modify specific functional groups while retaining the core pharmacophore responsible for biological activity.
One of the most promising applications of hexahydropyridazine hydrochloride lies in its role as a precursor for neuroactive compounds. Researchers have identified that derivatives of this molecule exhibit inhibitory effects on certain neurotransmitter receptors, making them candidates for treating conditions such as anxiety, depression, and epilepsy. Preliminary studies have shown that modifications to the nitrogen atoms or the substitution of hydrogen atoms with other functional groups can significantly alter the pharmacological profile of these derivatives.
The synthesis of hexahydropyridazine hydrochloride typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in catalytic methods have further streamlined these processes, enabling higher yields and purities with reduced environmental impact.
From a regulatory perspective, hexahydropyridazine hydrochloride is subject to standard guidelines governing pharmaceutical intermediates. Manufacturers must ensure compliance with Good Manufacturing Practices (GMP) to guarantee the safety and efficacy of final drug products derived from this compound. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide frameworks for assessing and approving new drug candidates incorporating this intermediate.
The future prospects for hexahydropyridazine hydrochloride are promising, given its broad applicability in medicinal chemistry. Ongoing research aims to uncover novel derivatives with enhanced therapeutic efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the discovery pipeline for new drugs based on this scaffold.
In conclusion, hexahydropyridazine hydrochloride (CAS No. 89990-53-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable asset in drug development efforts across multiple therapeutic domains. As research continues to uncover new synthetic strategies and pharmacological properties, this compound is poised to play an increasingly important role in modern medicine.
89990-53-4 (Hexahydropyridazine hydrochloride) 関連製品
- 505-19-1(Hexahydropyridazine)
- 2764009-96-1(3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid)
- 91248-47-4(3-4-(Dimethylsulfamoyl)phenylpropanoic Acid)
- 2006569-57-7(tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate)
- 1038375-04-0(Benzoic acid, 2-hydroxy-5-(4-piperidinyl)-)
- 2377036-01-4(2-Fluoro-2-(1-fluorocyclopropyl)acetic acid)
- 923194-03-0(N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide)
- 2225170-42-1((2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid)
- 68330-67-6((4R-trans)-7-isopropyl-4-methyloxepan-2-one)
- 2229543-18-2(tert-butyl 2-2-(methylamino)acetylpiperidine-1-carboxylate)




